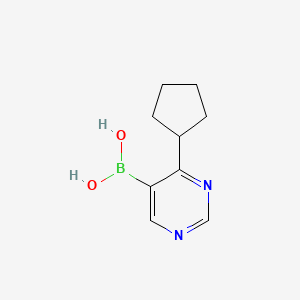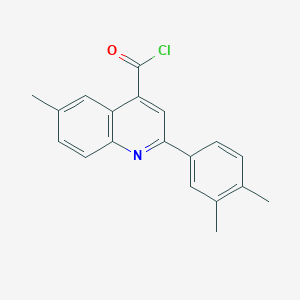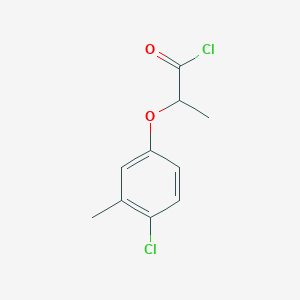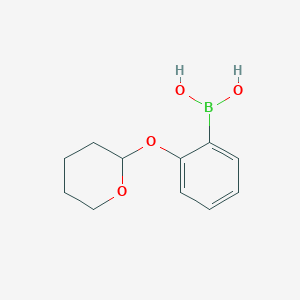
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride
Overview
Description
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride involves the binding of the compound to the catalytic domain of PARP, which leads to the inhibition of its activity. This inhibition prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride are primarily related to its inhibition of PARP activity. This inhibition has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, it has been shown to reduce inflammation and oxidative stress in various animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride in lab experiments is its ability to selectively inhibit PARP activity. This allows for the study of PARP-mediated pathways without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Future Directions
There are several future directions for the use of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride in scientific research. One potential application is in the development of new cancer therapies that target PARP-mediated pathways. Additionally, it may be useful in the study of other cellular processes that are regulated by PARP. Finally, further research is needed to determine the optimal concentration and duration of exposure to minimize potential toxicity.
Scientific Research Applications
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. This inhibition has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)propanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-7-5-12(4-3-9(10)11)6-8(2)13-7;;/h7-8H,3-6H2,1-2H3,(H3,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRYZFRMHVPGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)

![Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B1451933.png)


![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)







![2-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451954.png)